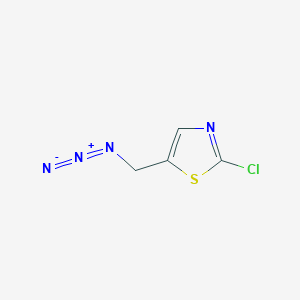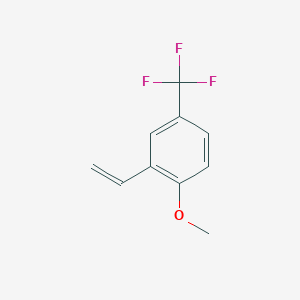![molecular formula C7H18ClNSi B13597644 1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride](/img/structure/B13597644.png)
1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride is a chemical compound with the molecular formula C7H18ClNSi It is known for its unique structural features, which include a cyclopropyl ring and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride typically involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. One common method is the reaction of alkenes with (trimethylsilyl)diazomethane in the presence of a palladium catalyst . This reaction proceeds via a carbene insertion mechanism, resulting in the formation of the cyclopropyl ring.
Industrial Production Methods: Industrial production of this compound may involve the large-scale synthesis of the intermediate (trimethylsilyl)diazomethane, followed by its reaction with suitable alkenes under controlled conditions. The use of palladium catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can convert it into cyclopropylamines or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be employed.
Major Products:
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Cyclopropylamines.
Substitution: Various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride involves its interaction with molecular targets through its cyclopropyl and trimethylsilyl groups. These interactions can lead to the formation of stable complexes or reactive intermediates, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(Trimethylsilyl)-1H-benzotriazole: Another compound with a trimethylsilyl group, used in similar synthetic applications.
1-(Trimethylsilyl)cyclopropylmethanol: A related compound with a hydroxyl group instead of an amine.
Uniqueness: 1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride is unique due to its combination of a cyclopropyl ring and a trimethylsilyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H18ClNSi |
|---|---|
Poids moléculaire |
179.76 g/mol |
Nom IUPAC |
(1-trimethylsilylcyclopropyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H17NSi.ClH/c1-9(2,3)7(6-8)4-5-7;/h4-6,8H2,1-3H3;1H |
Clé InChI |
PKUIRJHJUKWRFT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(CC1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13597570.png)












